4-Bromo-6-nitro-1H-indole
Overview
Description
4-Bromo-6-nitro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a bromine atom at the 4th position and a nitro group at the 6th position on the indole ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 4-bromo-6-nitro-1h-indole, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell signaling and regulation .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
4-Bromo-6-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cell signaling pathways, thereby modulating cellular responses . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions can result in the inhibition or activation of enzymatic functions, affecting various biochemical processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites, which can affect overall cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of this compound to specific enzymes can inhibit their activity, thereby blocking certain biochemical pathways. Additionally, the compound can activate other enzymes, leading to the enhancement of specific cellular functions. Changes in gene expression induced by this compound can result in the upregulation or downregulation of target genes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the suppression of microbial infections . At higher doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall impact on cellular function. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of key metabolites, further modulating cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound within specific tissues can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, the compound may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli indole synthesis using isopropenylmagnesium bromide . This method yields the desired compound in good yields under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the indole ring.
Major Products Formed
Substitution: Formation of 4-substituted-6-nitro-1H-indole derivatives.
Reduction: Formation of 4-bromo-6-amino-1H-indole.
Oxidation: Formation of oxidized indole derivatives with various functional groups.
Scientific Research Applications
4-Bromo-6-nitro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromoindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroindole: Lacks the bromine atom, affecting its substitution reactions.
4-Bromo-3-nitro-1H-indole: Similar structure but different position of the nitro group, leading to different reactivity and properties.
Uniqueness
4-Bromo-6-nitro-1H-indole is unique due to the presence of both bromine and nitro groups at specific positions on the indole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-6-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXHHQBPXSUJPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646458 | |
Record name | 4-Bromo-6-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-47-8 | |
Record name | 4-Bromo-6-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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